5-Oxo-5-[2-(trifluoromethyl)anilino]pentanoic acid
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Overview
Description
5-Oxo-5-[2-(trifluoromethyl)anilino]pentanoic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-[2-(trifluoromethyl)anilino]pentanoic acid typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 2-(trifluoromethyl)aniline, is reacted with a suitable acylating agent to introduce the pentanoic acid moiety.
Oxidation: The intermediate product is then subjected to oxidation to form the oxo group at the 5-position of the pentanoic acid chain.
The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-[2-(trifluoromethyl)anilino]pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
5-Oxo-5-[2-(trifluoromethyl)anilino]pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxo-5-[2-(trifluoromethyl)anilino]pentanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Oxo-5-[2-(trifluoromethyl)anilino]pentanoic acid is unique due to the specific positioning of the trifluoromethyl group on the aniline ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C12H12F3NO3 |
---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
5-oxo-5-[2-(trifluoromethyl)anilino]pentanoic acid |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)8-4-1-2-5-9(8)16-10(17)6-3-7-11(18)19/h1-2,4-5H,3,6-7H2,(H,16,17)(H,18,19) |
InChI Key |
JVJIGGYITWHBOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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